molecular formula C12H12ClF2N3 B10937365 4-[chloro(difluoro)methyl]-3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

4-[chloro(difluoro)methyl]-3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10937365
M. Wt: 271.69 g/mol
InChI Key: NFSWZQSKMVPODO-UHFFFAOYSA-N
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Description

4-[chloro(difluoro)methyl]-3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[chloro(difluoro)methyl]-3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors One common route involves the cyclization of appropriate intermediates under controlled conditionsThe chlorodifluoromethyl group can be introduced using reagents such as chlorodifluoromethane under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[chloro(difluoro)methyl]-3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The chlorodifluoromethyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-b]pyridines with different functional groups.

Scientific Research Applications

4-[chloro(difluoro)methyl]-3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[chloro(difluoro)methyl]-3-cyclopropyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups and the resulting properties. The presence of the chlorodifluoromethyl group, along with the cyclopropyl and dimethyl substituents, imparts unique electronic and steric characteristics that influence its reactivity and biological activity.

Properties

Molecular Formula

C12H12ClF2N3

Molecular Weight

271.69 g/mol

IUPAC Name

4-[chloro(difluoro)methyl]-3-cyclopropyl-1,6-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H12ClF2N3/c1-6-5-8(12(13,14)15)9-10(7-3-4-7)17-18(2)11(9)16-6/h5,7H,3-4H2,1-2H3

InChI Key

NFSWZQSKMVPODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C3CC3)C(F)(F)Cl

Origin of Product

United States

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